molecular formula C19H20ClN7S B10933638 N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10933638
M. Wt: 413.9 g/mol
InChI Key: TYDJIYGVOQCACR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, thiosemicarbazides, and various alkylating agents. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or thiadiazole rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, with studies investigating its effects on various biological targets and pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be linked to the disruption of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural features, including the presence of both pyrazole and thiadiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of functionalization possibilities and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H20ClN7S

Molecular Weight

413.9 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H20ClN7S/c1-13-18(20)14(2)27(24-13)11-9-17-22-23-19(28-17)21-16-8-10-26(25-16)12-15-6-4-3-5-7-15/h3-8,10H,9,11-12H2,1-2H3,(H,21,23,25)

InChI Key

TYDJIYGVOQCACR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C)Cl

Origin of Product

United States

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